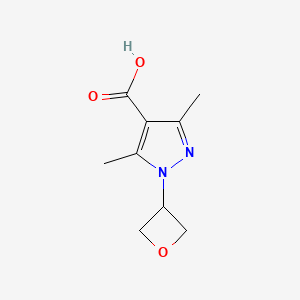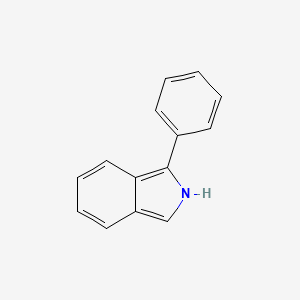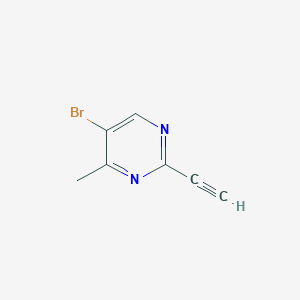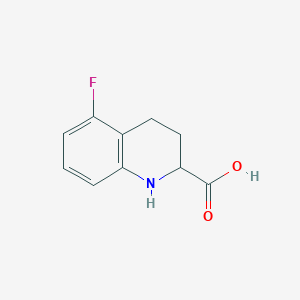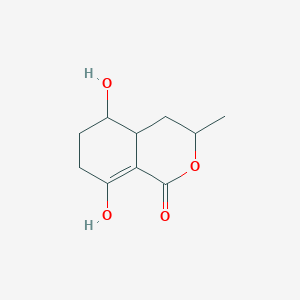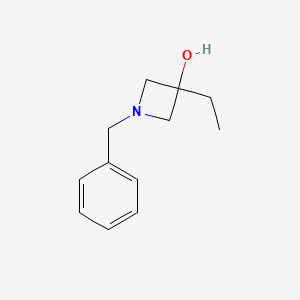
(R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine derivative of tetrahydronaphthalene. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both fluorine and methoxy groups on the naphthalene ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalene.
Chiral Amine Introduction: The introduction of the chiral amine group can be achieved through reductive amination. This involves the reaction of the ketone precursor with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
Industrial production of ®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and enantiomeric purity, often using continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine and methoxy groups on the naphthalene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural similarity to neurotransmitters allows it to interact with various biological receptors.
Industry
In the chemical industry, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its unique reactivity profile makes it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets such as neurotransmitter receptors. The fluorine and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound may modulate receptor activity, leading to changes in neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: Similar structure but with a hydroxyl group instead of an amine.
(S)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: The enantiomer of the compound .
6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the amine group.
Uniqueness
®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific chiral configuration and the presence of both fluorine and methoxy groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(2R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-11-6-8-4-9(13)3-2-7(8)5-10(11)12/h5-6,9H,2-4,13H2,1H3/t9-/m1/s1 |
InChI Key |
IBKFUXWWLSUFNY-SECBINFHSA-N |
Isomeric SMILES |
COC1=C(C=C2CC[C@H](CC2=C1)N)F |
Canonical SMILES |
COC1=C(C=C2CCC(CC2=C1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


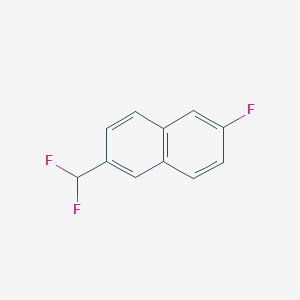


![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)
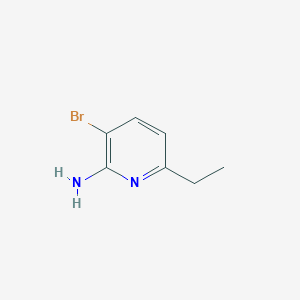
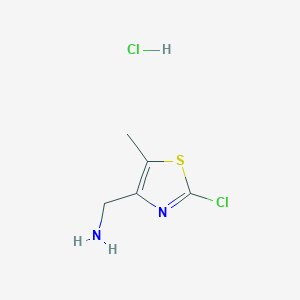
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
